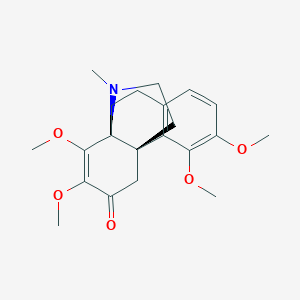
Hasubanonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hasubanonine is an isoquinoline alkaloid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Hasubanonine
The total synthesis of this compound has been achieved through various methodologies that highlight its structural complexity. Notable approaches include:
- Divergent Synthesis : Recent studies have developed a unified strategy for synthesizing various subclasses of hasubanan alkaloids, including this compound. This method utilizes strategic generation of stereocenters and functionalized intermediates to facilitate the formation of diverse natural products .
- Asymmetric Synthesis : The first enantioselective syntheses have been reported, which are crucial for producing specific enantiomers with desired biological activities. These methods often involve multi-step processes that yield high purity and selectivity .
Biological Activities
This compound exhibits several promising biological properties:
- Antioxidant Activity : Research indicates that this compound and related compounds possess potent antioxidant properties, which could be beneficial in developing treatments for neurodegenerative diseases .
- Opioid Receptor Affinity : Studies have shown that this compound interacts with opioid receptors, suggesting potential applications in pain management and analgesic therapies .
- Antiviral Properties : Some hasubanan alkaloids have demonstrated anti-hepatitis B virus (HBV) activity, indicating a possible role in antiviral drug development .
Pharmacological Studies
A review of pharmacological studies highlights the following findings:
- Opioid Receptor Binding : this compound's affinity for various opioid receptors has been documented, with implications for developing new analgesics that may have fewer side effects than traditional opioids .
- Cytotoxicity : Certain derivatives of this compound have shown cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents .
Synthetic Methodologies
Several synthetic methodologies have been employed to produce this compound and its analogs:
Eigenschaften
CAS-Nummer |
1805-85-2 |
|---|---|
Molekularformel |
C21H27NO5 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1 |
InChI-Schlüssel |
DXUSNRCTWFHYFS-LEWJYISDSA-N |
SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |
Isomerische SMILES |
CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |
Kanonische SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |
Key on ui other cas no. |
1805-85-2 |
Synonyme |
7,8-Didehydro-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















